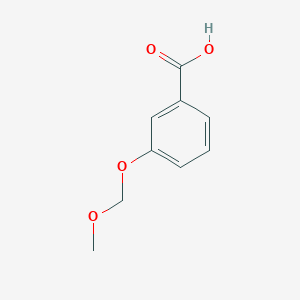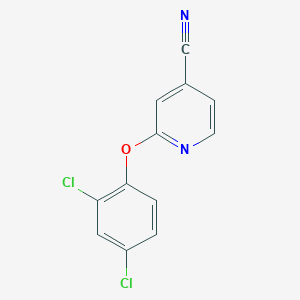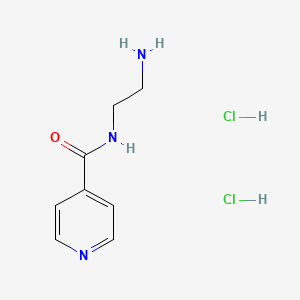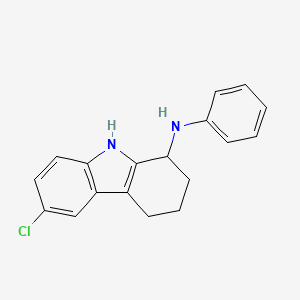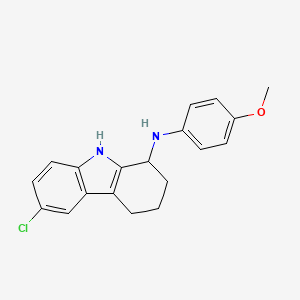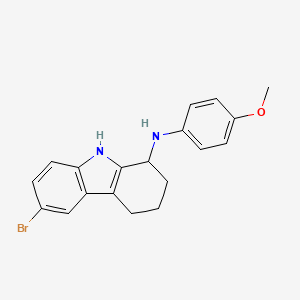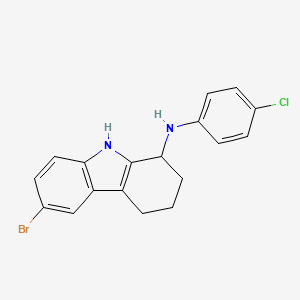
6-chloro-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
描述
6-Chloro-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CPCA) is a compound that has been studied extensively for its potential applications in scientific research. It is a synthetic organic compound that belongs to the carbazole family and has been used in various fields such as drug development, biochemistry, and pharmacology. CPCA has been studied for its ability to act as an inhibitor of certain enzyme activities, as well as its potential to bind to certain proteins and receptors. Furthermore, it has been studied for its potential to act as a modulator of certain biochemical and physiological processes.
科学研究应用
6-chloro-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has a variety of potential scientific research applications. It has been studied for its ability to inhibit certain enzyme activities, including the enzymatic activity of both tyrosine hydroxylase and monoamine oxidase. It has also been studied for its ability to bind to certain proteins and receptors, such as the dopamine D2 receptor, and for its potential to modulate certain biochemical and physiological processes. In addition, 6-chloro-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been studied for its potential applications in drug development, as it has been shown to have a variety of pharmacological effects.
作用机制
The mechanism of action of 6-chloro-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is not completely understood. However, it is believed to act as an inhibitor of certain enzyme activities, as well as a modulator of certain biochemical and physiological processes. It has been shown to bind to certain proteins and receptors, such as the dopamine D2 receptor, and to inhibit the enzymatic activity of both tyrosine hydroxylase and monoamine oxidase. In addition, it has been shown to modulate certain biochemical and physiological processes, such as the release of neurotransmitters, the regulation of ion channels, and the modulation of signal transduction pathways.
Biochemical and Physiological Effects
6-chloro-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzymatic activity of both tyrosine hydroxylase and monoamine oxidase, as well as to modulate the release of neurotransmitters, the regulation of ion channels, and the modulation of signal transduction pathways. In addition, it has been shown to have an effect on the metabolism of certain drugs, such as the metabolism of dopamine. Furthermore, it has been shown to have an effect on the regulation of certain physiological processes, such as the regulation of blood pressure and heart rate.
实验室实验的优点和局限性
6-chloro-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has a variety of advantages and limitations for lab experiments. One of the main advantages of using 6-chloro-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine in lab experiments is its low cost and availability. In addition, it has been shown to be a highly effective inhibitor of certain enzyme activities, as well as a modulator of certain biochemical and physiological processes. Furthermore, it has been shown to have an effect on the metabolism of certain drugs, such as the metabolism of dopamine. However, there are also certain limitations to using 6-chloro-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine in lab experiments. For example, the compound is relatively unstable and can degrade over time. In addition, it can interact with other compounds and interfere with the results of experiments.
未来方向
There are a variety of potential future directions for the use of 6-chloro-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine in scientific research. One potential direction is to further study the compound’s effect on the metabolism of certain drugs, such as the metabolism of dopamine. In addition, further research could be conducted on the compound’s ability to modulate certain biochemical and physiological processes, such as the regulation of blood pressure and heart rate. Furthermore, further research could be conducted on the compound’s potential applications in drug development, as well as its potential to bind to certain proteins and receptors. Finally, further research could be conducted on the compound’s potential to act as a modulator of certain signal transduction pathways.
属性
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2/c19-11-4-7-13(8-5-11)21-17-3-1-2-14-15-10-12(20)6-9-16(15)22-18(14)17/h4-10,17,21-22H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOPBBXPKCSFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

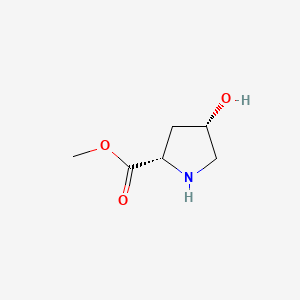
![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-](/img/structure/B3155776.png)

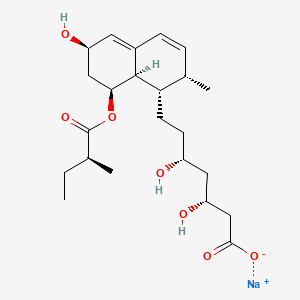

![2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene](/img/structure/B3155813.png)
